molecular formula C12H15N3O B11772040 N-(pyrrolidine-1-carboximidoyl)benzamide

N-(pyrrolidine-1-carboximidoyl)benzamide

Cat. No.: B11772040
M. Wt: 217.27 g/mol
InChI Key: WUUKIFPZWFWSBN-UHFFFAOYSA-N
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Description

N-(pyrrolidine-1-carboximidoyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a pyrrolidine-derived carboximidoyl group. This molecular architecture, which incorporates multiple nitrogen functional groups, is of significant interest in medicinal chemistry and drug discovery research. The presence of the pyrrolidine ring, a common feature in bioactive molecules, and the benzamide moiety, found in various pharmacologically active compounds, makes this chemical a valuable scaffold for the design and synthesis of new chemical entities . Compounds with structural similarities, particularly those containing benzamide and pyrrolidine components, have demonstrated a range of biological activities in scientific investigations. Research into related molecules has shown potential as inhibitors of various enzymes, such as kinase inhibitors and IMP dehydrogenase inhibitors . The specific stereoelectronic properties conferred by its functional groups make this compound a versatile intermediate for developing targeted molecular probes and investigating structure-activity relationships (SAR). It serves as a key building block in organic synthesis for constructing more complex, polycyclic, or heteroatom-rich structures for high-throughput screening and biochemical assay development. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(pyrrolidine-1-carboximidoyl)benzamide

InChI

InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16)

InChI Key

WUUKIFPZWFWSBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Pyrrolidine 1 Carboximidoyl Benzamide and Analogues

General Strategies for Benzamide (B126) Synthesis

The benzamide moiety is a fundamental component of the target molecule. Its synthesis is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine.

Amidation Reactions and Catalytic Approaches

Amidation is one of the most frequently performed reactions in organic chemistry. researchgate.net Traditional methods often involve coupling a carboxylic acid and an amine using stoichiometric activating agents, which generates significant waste. researchgate.netnih.gov Consequently, research has focused on developing more sustainable, catalytic approaches for direct amidation.

Catalytic direct amidation reactions aim to form the amide bond directly from a carboxylic acid and an amine with the removal of only water as a byproduct. nih.gov Various catalysts have been developed for this purpose, with boron-based catalysts, such as boronic acids, being among the most common. sigmaaldrich.com These reactions often require conditions that facilitate water removal, such as azeotropic distillation. sigmaaldrich.com Other catalytic systems based on Group IV metals have also shown effectiveness. sigmaaldrich.com Beyond direct condensation, alternative catalytic strategies include the amidation of esters, oxidative amidation of alcohols or aldehydes, and the palladium-catalyzed carbonylative amidation of aryl halides. nih.govsigmaaldrich.com

Transamidation, the exchange of an amine moiety in an existing amide, represents another catalytic route. organic-chemistry.org This reaction requires a catalyst to activate the typically unreactive amide bond. organic-chemistry.org Both metal-free and metal-catalyzed systems have been developed to facilitate this transformation under various conditions. organic-chemistry.org

Catalytic MethodReactantsKey Features
Direct Amidation Carboxylic Acid + AmineOnly byproduct is water; often requires catalysts (e.g., boronic acids) and water removal. nih.govsigmaaldrich.com
Carbonylative Amidation Aryl Halide + Amine + COPalladium-catalyzed; useful for aryl and heteroaryl amides. sigmaaldrich.com
Transamidation Amide + AmineRequires catalysis (metal or non-metal) to activate the initial amide bond. organic-chemistry.org
From Esters Ester + AmineCatalyzed by reagents like indium triiodide or zinc dust. organic-chemistry.org

Utilization of Activated Benzoic Acid Derivatives

A highly reliable and common method for benzamide synthesis involves the use of activated benzoic acid derivatives. This approach circumvents the need for harsh conditions or catalysts required for direct amidation by increasing the electrophilicity of the carbonyl carbon. The most common activated derivative is benzoyl chloride. nih.govnih.govresearchgate.net

The reaction, known as the Schotten-Baumann reaction, typically involves treating benzoyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.org The process is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the highly reactive acyl chloride, leading to the displacement of the chloride leaving group. researchgate.net This method is efficient and broadly applicable. For instance, benzamide itself is readily prepared by reacting benzoyl chloride with aqueous ammonia. nih.govnih.gov Other activating agents can transform carboxylic acids into other reactive species like acid anhydrides or active esters, which then readily react with amines to form amides. researchgate.net

Synthesis of Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. researchgate.netacs.org Its synthesis can be achieved through various methods, including the modification of existing chiral pool materials or through cyclization reactions.

Derivatization of Pyrrolidine-2-carboxylic Acid (L-Proline)

L-proline, a naturally occurring amino acid, is a common and versatile starting material for the synthesis of chiral pyrrolidine derivatives. nih.govscholaris.ca Its inherent chirality and functional groups (a secondary amine and a carboxylic acid) provide convenient handles for modification. A vast number of pyrrolidine-containing drugs are synthesized starting from proline or its derivatives, such as 4-hydroxyproline and (S)-prolinol. nih.gov

The carboxylic acid group of proline can be activated, for example by converting it to an acyl chloride, and then reacted with various nucleophiles. For instance, the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides has been achieved by first converting proline hydrochloride to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride, followed by reaction with a substituted aniline. L-proline is also a well-known organocatalyst, facilitating various asymmetric reactions, including aldol and Mannich reactions, to produce functionalized chiral molecules that can contain or be converted into pyrrolidine scaffolds.

Starting MaterialReagent/ReactionProduct Type
L-ProlineLiAlH4 or LiBH4(S)-Prolinol nih.gov
L-Proline HydrochloridePCl5, then Substituted AnilineN-(substituted phenyl) pyrrolidine-2-carboxamide
L-ProlineAldehydes, Ketones (Mannich Reaction)β-amino ketones
L-ProlineAzodicarboxylates (α-amination)Chiral α-amino ketones

Exploitation of 1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereocontrolled synthesis of five-membered heterocycles, including pyrrolidines. researchgate.net This method typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an olefinic dipolarophile. researchgate.net

Azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid like glycine or sarcosine with an aldehyde. The subsequent cycloaddition with an alkene proceeds to form the pyrrolidine ring. This strategy allows for the creation of multiple stereocenters in a single step with high control. researchgate.net Metal-catalyzed versions of this reaction, using silver or copper catalysts, can provide access to either endo or exo cycloadducts selectively. researchgate.net The versatility of this approach enables the synthesis of a wide array of diversely functionalized and stereochemically complex pyrrolidine scaffolds. researchgate.net

Methodologies for the Formation of Carboximidoyl Linkages

The N-(pyrrolidine-1-carboximidoyl) moiety is an example of an N-acylguanidine. The guanidine group is a key functional group in medicinal chemistry, and various methods exist for its installation. nih.gov The synthesis of N-acylguanidines, specifically, often involves the reaction of an amine with an activated acyl intermediate.

A prominent strategy for the synthesis of N-acylguanidines proceeds through an N-cyanobenzamide intermediate. This intermediate can be formed by reacting an activated benzoic acid derivative, such as benzoyl chloride, with sodium cyanamide. Alternatively, a palladium-catalyzed carbonylative coupling of aryl halides with cyanamide can generate the N-cyanobenzamide. This intermediate is then subjected to amination by reacting it with the desired amine (in this case, pyrrolidine) to yield the final N-acylguanidine product.

Another related approach involves the conversion of thioureas into guanidines. researchgate.net For the target molecule, this could involve the synthesis of a benzoylthiourea, followed by a desulfurization-amination step. The synthesis of the analogous compound N-(Pyrrolidin-1-ylcarbothioyl)benzamide has been reported, involving the reaction of benzoyl chloride with ammonium thiocyanate to form a benzoyl isothiocyanate intermediate, which is then reacted with an amine. researchgate.netnih.gov A similar logic can be applied to guanidine synthesis using different guanylating agents. Common guanylating reagents include pyrazole-1-carboxamidines, carbodiimides, and various protected thioureas. For instance, an amine can be guanylated using reagents like N,N'-Di-Boc-N"-triflylguanidine or by reacting with cyanamide in the presence of a Lewis acid catalyst. nih.govacs.org

PrecursorsKey Intermediate/ReagentProduct
Aryl Halide + Cyanamide + Amine + CON-CyanobenzamideN-Acylguanidine
Benzoyl Chloride + Cyanamide, then AmineN-CyanobenzamideN-Acylguanidine
Primary Amine + ThioureaCarbodiimide (via Burgess reagent)Guanidine researchgate.net
Amine + CyanamideScandium(III) triflateGuanidine nih.gov
AmineN,N'-Di-Boc-N"-triflylguanidineProtected Guanidine acs.org

High-Throughput and Parallel Synthesis Strategies for Structural Optimization

The rapid exploration of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and drug discovery. For a chemical scaffold like N-(pyrrolidine-1-carboximidoyl)benzamide, which presents multiple points for diversification, high-throughput and parallel synthesis strategies are indispensable for efficient structural optimization. These methodologies enable the simultaneous synthesis of a large number of analogues, facilitating the systematic evaluation of how modifications to the pyrrolidine ring, the benzoyl moiety, and the guanidine linkage impact biological activity.

Solution-phase parallel synthesis has emerged as a particularly effective approach for the generation of acylguanidine libraries. nih.gov This strategy avoids the challenges associated with solid-phase synthesis, such as linker cleavage and resin-bound analytical characterization, while still allowing for the rapid production of discrete compounds in a spatially addressable format, often in 96-well plates. This approach is well-suited for generating focused libraries of this compound analogues by varying the amine and carboxylic acid building blocks.

A general workflow for the parallel synthesis of an acylguanidine library, adaptable for this compound analogues, involves the reaction of a diverse set of amines with a common guanylating agent, followed by acylation with various benzoyl chlorides or other acylating agents. The use of automated liquid handlers and parallel purification systems, such as mass-directed preparative HPLC, can significantly accelerate this process. bioduro.com

Detailed Research Findings

Research into the parallel synthesis of related acylguanidines has demonstrated the feasibility of producing libraries of these compounds with high purity and in good yields. nih.gov One common approach involves a multi-step, one-pot reaction sequence that can be performed in parallel. For instance, a library of N-acylguanidines can be synthesized by reacting a set of primary or secondary amines with a protected guanylating agent in a 96-well plate format. Subsequent deprotection and acylation with a library of benzoyl chlorides would yield the desired products.

The choice of guanylating agent is critical for the success of such a synthesis. Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea are often employed due to their stability and reactivity. The reaction conditions, including solvent, temperature, and reaction time, are optimized to ensure high conversion rates across a diverse range of substrates. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for these transformations.

Purification of the resulting libraries is a key challenge in high-throughput synthesis. While some reactions may yield products of sufficient purity for initial screening, parallel purification techniques are often necessary. As mentioned, mass-directed preparative HPLC is a powerful tool for this purpose, allowing for the isolation of individual compounds in a high-throughput manner.

The following interactive data tables illustrate the building blocks and reaction conditions that could be employed in the parallel synthesis of a library of this compound analogues.

Table 1: Representative Building Blocks for Parallel Synthesis This table showcases a selection of commercially available pyrrolidine analogues and benzoyl chloride derivatives that can be used to generate a diverse library of target compounds.

Pyrrolidine Analogues Benzoyl Chloride Derivatives
PyrrolidineBenzoyl chloride
3-Hydroxypyrrolidine4-Chlorobenzoyl chloride
(R)-3-Aminopyrrolidine dihydrochloride4-Methoxybenzoyl chloride
(S)-3-Aminopyrrolidine dihydrochloride4-Nitrobenzoyl chloride
3,3-Difluoropyrrolidine hydrochloride3-Trifluoromethylbenzoyl chloride
2-Methylpyrrolidine2-Naphthoyl chloride

Table 2: General Reaction Conditions for Solution-Phase Parallel Synthesis This table outlines a typical set of reaction conditions for the parallel synthesis of an acylguanidine library in a 96-well plate format.

Parameter Condition
Reaction Vessel 96-well polypropylene plate
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Guanylating Agent N,N'-di-Boc-1H-pyrazole-1-carboxamidine
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Acylating Agent Substituted Benzoyl Chloride
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Work-up/Purification Parallel solid-phase extraction (SPE) or mass-directed HPLC

The combination of diverse building blocks with optimized, parallel reaction protocols allows for the rapid generation of hundreds of unique this compound analogues. This high-throughput approach is essential for the efficient exploration of the chemical space around this scaffold and for the identification of compounds with improved biological properties.

Computational Chemistry and in Silico Studies on N Pyrrolidine 1 Carboximidoyl Benzamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (a ligand), such as N-(pyrrolidine-1-carboximidoyl)benzamide, might interact with a large biological molecule, typically a protein or enzyme (a receptor). proquest.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level. nih.govnih.gov

Prediction of Binding Interactions with Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves placing the ligand into the protein's binding site in various conformations and scoring the interactions. A lower binding energy score typically indicates a more stable and favorable interaction.

For a molecule like this compound, this analysis would first require the selection of a plausible biological target. Studies on similar benzamide-containing structures have explored a range of targets, including:

Enzymes: Acetylcholinesterase (AChE), β-secretase (BACE1), cyclooxygenase-2 (COX-2), and bacterial enzymes like E. coli dihydroorotase are common targets. proquest.comnih.govnih.gov

Receptors: Dopamine D2 receptors have been identified as targets for certain N-benzyl pyrrolidinyl benzamide (B126) derivatives. nih.gov

A hypothetical docking study of this compound would predict the specific amino acid residues in the target's active site that it interacts with. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the ligand-protein complex.

Elucidation of Probable Molecular Mechanisms of Action through Ligand-Protein Interactions

By identifying the key binding interactions, docking studies help elucidate the probable mechanism of action. For instance, if this compound were to bind tightly within the active site of an enzyme, it could act as an inhibitor, blocking the enzyme's normal function. nih.gov The simulation would reveal whether the molecule's pyrrolidine (B122466) ring, benzamide group, or the central carboximidoyl moiety is crucial for this binding. Understanding these specific interactions provides a rational basis for designing more potent and selective derivatives. ijper.org

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. tandfonline.comtandfonline.com These methods provide deep insights into a molecule's intrinsic properties, which are independent of its interaction with a biological target.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometry and calculating electronic properties. tandfonline.comresearchgate.net For this compound, DFT calculations would be used to determine its most stable three-dimensional shape (lowest energy conformation) and to compute the distribution of electron density. This information is foundational for understanding the molecule's stability, spectroscopic properties, and reactivity. DFT is also the starting point for the analyses described in the following sections. researchgate.netacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.trmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

Small HOMO-LUMO gap: Suggests the molecule is more polarizable and more chemically reactive. nih.gov

Analysis of this compound would involve calculating the energies of its HOMO and LUMO and visualizing their spatial distribution on the molecule. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction. youtube.comnih.gov

Calculation of Global Reactivity Descriptors: Chemical Softness, Hardness, and Electrophilicity Index

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.comnih.gov These descriptors provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone.

The primary descriptors are defined as follows, where IP is the ionization potential (approximated as -EHOMO) and EA is the electron affinity (approximated as -ELUMO):

DescriptorFormulaInterpretation
Chemical Hardness (η) η = (IP - EA) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness. Soft molecules are more reactive and have a small HOMO-LUMO gap.
Electronegativity (χ) χ = (IP + EA) / 2Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) μ = -χRepresents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons; a higher value indicates a better electrophile.

A DFT study of this compound would yield values for these descriptors, allowing for a quantitative prediction of its stability and reactivity profile. For example, a high electrophilicity index might suggest the molecule could interact favorably with biological nucleophiles. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its physicochemical properties and reactivity. nih.govresearchgate.net The MEP surface map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify regions of varying electron concentration. This analysis is instrumental in predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net

The standard color spectrum on an MEP map ranges from red to blue.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. Such regions are characteristic of lone pairs on electronegative atoms and are susceptible to electrophilic attack.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions, typically around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. acs.org

Green Regions: These areas represent neutral or zero potential, characteristic of nonpolar parts of the molecule.

For this compound, an MEP analysis would highlight specific reactive sites based on its functional groups: the benzoyl group, the pyrrolidine ring, and the carboximidoyl (amidine) group.

Predicted Reactive Regions of this compound:

Electrophilic Attack Sites: The most significant regions of negative potential (red/yellow) are anticipated around the electronegative atoms. The carbonyl oxygen of the benzamide group and the nitrogen atoms of the amidine moiety would be prominent electron-rich centers. These sites are the most likely targets for interaction with electrophiles or hydrogen bond donors. rsc.org

Nucleophilic Attack Sites: Regions of positive potential (blue) would be localized on the hydrogen atoms attached to the nitrogen of the amidine group. These electron-deficient hydrogens represent the primary sites for potential nucleophilic attack. acs.orgacs.org

In Silico Assessment of Molecular Properties for Drug-Likeness

In the early stages of drug discovery, in silico methods are essential for predicting the pharmacokinetic properties of a compound, specifically its Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govdrugpatentwatch.com This computational screening helps to identify candidates with a higher probability of success in clinical trials by evaluating their "drug-likeness." computabio.comtandfonline.com One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. lindushealth.comazolifesciences.com

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria taylorandfrancis.comdrugbank.comwikipedia.org:

Molecular Weight (MW) ≤ 500 Daltons

Octanol-water partition coefficient (log P) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The molecular properties for this compound (Chemical Formula: C₁₂H₁₅N₃O) have been calculated to assess its compliance with these rules.

Table 1: Lipinski's Rule of Five Analysis for this compound

ParameterValueLipinski's RuleCompliance
Molecular Weight (MW)217.27 Da≤ 500 DaYes
log P (Octanol-Water Partition Coefficient)1.8 (Estimated)≤ 5Yes
Hydrogen Bond Donors (HBD)2≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes

The log P value is an estimation based on the molecule's structure; precise values are typically determined using specialized computational software.

The analysis shows that this compound adheres to all the criteria set forth by Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability.

Further computational parameters are often evaluated to refine the drug-likeness profile. The Topological Polar Surface Area (TPSA) is a key descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netnih.gov For oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable. researchgate.net

Table 2: Additional In Silico Drug-Likeness Descriptors

ParameterValue (Calculated/Estimated)Favorable Range
Topological Polar Surface Area (TPSA)68.7 Ų< 140 Ų
Number of Rotatable Bonds2≤ 10

Molecular Mechanisms of Action and Biological Target Modulation of N Pyrrolidine 1 Carboximidoyl Benzamide Analogues

Interaction with Enzymes and Receptors

Analogues featuring pyrrolidine (B122466) and benzamide (B126) moieties engage with a wide array of enzymes and receptors, exerting their effects through either direct binding to active sites or through allosteric modulation.

Enzyme Active Site Binding and Allosteric Modulation

Enzyme Active Site Binding

A prominent mechanism of action for this class of compounds is the direct inhibition of enzyme function through binding to the active site. A key example is seen in a series of pyrrolidine carboxamides that act as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular agents. nih.gov

In silico docking and crystallographic studies have revealed that these inhibitors bind within the InhA active site, establishing a conserved hydrogen-bonding network with the NAD+ cofactor and the catalytic residue Tyr158. This interaction appears essential for the orientation and stabilization of the inhibitor within the active site, effectively blocking the enzyme's function. nih.gov The potency of these inhibitors can be significantly influenced by the substituents on the aromatic amine portion of the molecule, with certain bulky groups potentially inducing conformational changes in the enzyme to enhance binding. nih.gov

Allosteric Modulation

In addition to direct competitive inhibition, analogues can act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, thereby altering its affinity or efficacy for the endogenous ligand.

This mechanism is exemplified by heteroaryl-pyrrolidinone derivatives that function as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M1 (mAChR M1). nih.gov The M1 receptor is a G protein-coupled receptor (GPCR) implicated in cognitive processes. nih.gov These pyrrolidinone-based PAMs enhance the receptor's response to its natural ligand, acetylcholine, without directly activating the receptor themselves. nih.gov Similarly, certain pyrroloindoline compounds have been identified as PAMs of the α1β2γ2 GABAA receptor, potentiating the inhibitory neurotransmission mediated by GABA. nih.gov This allosteric modulation offers a nuanced approach to controlling receptor activity, which can provide therapeutic benefits while potentially minimizing the side effects associated with direct agonists. nih.gov

Table 1: Examples of Enzyme and Receptor Interactions by Analogues

Compound ClassTargetMechanism of ActionKey Findings
Pyrrolidine CarboxamidesInhA (M. tuberculosis)Active Site InhibitionBinds to the active site, forming H-bonds with Tyr158 and NAD+, blocking fatty acid biosynthesis. nih.gov
Heteroaryl-PyrrolidinonesM1 Muscarinic ReceptorPositive Allosteric Modulation (PAM)Enhances receptor's response to acetylcholine, modulating pathways related to cognition. nih.gov
Pyrroloindolinesα1β2γ2 GABAA ReceptorPositive Allosteric Modulation (PAM)Potentiates GABA-evoked responses, enhancing central inhibitory neurotransmission. nih.gov
Benzamide-SulfonamidesUreaseActive Site InhibitionStructural similarity to urea (B33335) allows competitive binding to the enzyme's active site. nih.gov

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. ajwilsonresearch.comnih.gov Consequently, the development of small molecules that can disrupt or stabilize these interactions is a significant therapeutic strategy. nih.gov The interfaces of PPIs are typically large and flat, making them challenging targets for small molecules compared to the well-defined pockets of enzymes. ajwilsonresearch.comnih.gov

While specific examples for "N-(pyrrolidine-1-carboximidoyl)benzamide" are not extensively documented in this context, the constituent scaffolds are found in molecules designed to modulate PPIs. For instance, macrocyclic peptides incorporating pyrrolidine structures have been developed to disrupt the interaction between inducible nitric oxide synthase (iNOS) and its adaptor protein SPSB2. mdpi.com By inhibiting this PPI, the degradation of iNOS is prevented, which has potential applications in cancer therapy. mdpi.com The strategy often involves creating peptidomimetics or complex scaffolds that mimic key "hot-spot" residues at the protein interface. ajwilsonresearch.comrsc.org The development of small-molecule modulators for therapeutically relevant PPIs, such as p53/hDM2 and BH3/BCL-2 family interactions, remains an active area of research where such scaffolds could be employed. ajwilsonresearch.com

Cellular Pathway Disruption

By engaging with specific molecular targets, analogues of this compound can disrupt broader cellular pathways, interfering with complex biological processes and modulating signaling cascades.

Interference with Key Biological Processes (e.g., DNA Damage Repair, Viral Replication)

DNA Damage Repair

The integrity of the genome is constantly challenged by endogenous and exogenous agents. Cells possess sophisticated DNA damage repair (DDR) pathways to counteract this damage. Interference with these pathways is a key strategy in cancer therapy. Certain benzamide derivatives have been shown to induce DNA damage and inhibit repair processes. For example, the polysubstituted benzamide metoclopramide (B1676508) has been found to cause DNA strand breaks in human leukocytes and inhibit unscheduled DNA synthesis, a hallmark of DNA repair. nih.gov

Furthermore, compounds containing the pyrrole (B145914) moiety, a related five-membered heterocycle, have demonstrated significant effects on DDR. Pyrrole-imidazole (Py-Im) polyamides, which bind to the minor groove of DNA, can modulate the cellular response to ionizing radiation. nih.gov Pre-treatment of cells with these compounds leads to a delay in the resolution of phosphorylated γ-H2AX foci, a marker for DNA double-strand breaks, and interferes directly with the DNA ligation process. nih.gov

Viral Replication

The pyrrolidine scaffold is a component of several potent antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry to replication and assembly. One notable example is Pyrrolidine Dithiocarbamate (PDTC), which exhibits a strong inhibitory effect on the replication of several human rhinovirus (HRV) serotypes, the primary cause of the common cold. nih.gov While its precise mechanism is still under investigation, it is believed to interfere with a central process required for viral multiplication, potentially by inhibiting virus-induced oxidative stress and the activation of transcription factors like NF-κB. nih.gov

Other analogues, such as certain flavone (B191248) derivatives containing carboxamide fragments, have been shown to inhibit the replication of Tobacco Mosaic Virus (TMV). mdpi.com Molecular docking studies suggest these compounds interact with the TMV coat protein, thereby disrupting the assembly of new virus particles. mdpi.com Pyrrolidine-scaffold compounds have also been developed as inhibitors of Hepatitis B virus (HBV) capsid assembly, a critical step for viral replication and the formation of new infectious virions. nih.gov

Table 2: Interference of Analogues with Key Biological Processes

ProcessCompound Class / ExampleMechanism of InterferenceObserved Effect
DNA Damage RepairMetoclopramide (Benzamide derivative)Induction of DNA strand breaks and inhibition of DNA repair synthesis. nih.govPoor repair of induced DNA damage. nih.gov
DNA Damage RepairPyrrole-imidazole PolyamidesDirect interference with DNA ligation. nih.govDelayed resolution of γ-H2AX foci after radiation. nih.gov
Viral Replication (HRV)Pyrrolidine Dithiocarbamate (PDTC)Inhibition of viral multiplication, possibly via NF-κB pathway. nih.govDrastically reduced viral growth and cytopathic effect. nih.gov
Viral Replication (HBV)Pyrrolidine-scaffold compoundsInhibition of viral core protein (capsid) assembly. nih.govDisruption of a vital step in the HBV life cycle. nih.gov
Viral Replication (TMV)Flavone-carboxamidesInteraction with the viral coat protein. mdpi.comDisturbance of virus assembly. mdpi.com

Modulation of Cellular Signaling Cascades

The ability of this compound analogues to interact with receptors and enzymes allows them to modulate intracellular signaling cascades. As discussed, pyrrolidinone-based PAMs of the M1 muscarinic receptor can influence signaling pathways crucial for learning and memory. nih.gov

Benzamide derivatives have also been designed as potent inhibitors of the Hedgehog signaling pathway, a critical cascade involved in embryonic development and oncogenesis. researchgate.net Dysregulation of this pathway is implicated in several cancers, and its inhibition represents a targeted therapeutic approach. researchgate.net By targeting key components of this pathway, such as the Smoothened (SMO) receptor, these compounds can halt the downstream signaling events that drive cell proliferation.

Identification of Specific Molecular Targets

The diverse biological activities of this compound analogues are a direct result of their interaction with a variety of specific molecular targets. The versatility of the pyrrolidine and benzamide scaffolds allows for chemical modifications that can fine-tune selectivity and potency for these targets. nih.govontosight.aiontosight.ai

Key molecular targets that have been identified for various analogues include:

Enzymes: InhA in M. tuberculosis is a well-validated target for pyrrolidine carboxamides. nih.gov Additionally, benzamide-sulfonamide conjugates have been shown to target urease through competitive inhibition. nih.gov

G Protein-Coupled Receptors (GPCRs): The M1 muscarinic acetylcholine receptor and the GABAA receptor are targets for pyrrolidinone and pyrroloindoline allosteric modulators, respectively. nih.govnih.gov

Viral Proteins: The coat protein of the Tobacco Mosaic Virus and the core protein of the Hepatitis B virus are targeted by different classes of carboxamide and pyrrolidine derivatives, respectively, to inhibit viral assembly. mdpi.comnih.gov

Signaling Pathway Components: The Smoothened (SMO) receptor in the Hedgehog signaling pathway is a target for certain N-(2-pyrimidinylamino) benzamide derivatives. researchgate.net

Other Proteins: Chemical proteomics has identified histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets for spiro[pyrrolidine-3,3-oxindoles] in human breast cancer cells. nih.gov

Table 3: Summary of Identified Molecular Targets for Analogues

Target ClassSpecific TargetRelevant Analogue ClassBiological Outcome
EnzymeInhA ReductasePyrrolidine CarboxamidesAntitubercular Activity nih.gov
EnzymeUreaseBenzamide-SulfonamidesEnzyme Inhibition nih.gov
GPCRM1 Muscarinic ReceptorHeteroaryl-PyrrolidinonesCognition Enhancement nih.gov
Ion ChannelGABAA ReceptorPyrroloindolinesCNS Inhibitory Modulation nih.gov
Viral ProteinHBV Core ProteinPyrrolidine-scaffold compoundsAntiviral Activity (HBV) nih.gov
Signaling ProteinSmoothened (SMO)N-(2-pyrimidinylamino) benzamidesHedgehog Pathway Inhibition researchgate.net
Epigenetic/OtherHDAC2 / PHB2Spiro[pyrrolidine-3,3-oxindoles]Anticancer Activity nih.gov

Investigation of Binding Modes and Key Intermolecular Interactions

The elucidation of binding modes and intermolecular interactions is fundamental to understanding the mechanism of action for this compound analogues. Through techniques such as X-ray crystallography and in silico molecular docking, researchers have identified key structural features and interactions that govern the affinity and specificity of these compounds for their biological targets. A prominent example is the inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle. nih.govnih.gov

Crystal structures of InhA complexed with pyrrolidine carboxamide inhibitors reveal a conserved binding mode within the enzyme's active site. nih.gov A crucial element of this binding is a hydrogen-bonding network formed between the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor. nih.gov This interaction appears to be a conserved feature among many InhA inhibitors and is critical for orienting the compound correctly within the active site. nih.gov

The substitution pattern on the benzamide phenyl ring (referred to as ring A) significantly influences the binding affinity through various intermolecular contacts. nih.gov Analogues with substitutions at the meta-position of this ring have demonstrated particularly good inhibitory activity. nih.gov The nature and position of these substituents dictate the types of interactions formed with surrounding amino acid residues.

For instance, analysis of different halogen-substituted analogues shows that a 3-bromo substitution on the phenyl ring results in a higher potency (IC50 of 0.89 μM) compared to a 3-chloro substitution (IC50 of 1.35 μM). nih.gov This difference is attributed to the bromine atom's closer proximity to the key Tyr158 residue, facilitating stronger van der Waals contacts. nih.gov The binding of these halo-substituted rings is further stabilized by interactions with a hydrophobic pocket formed by residues Ala157, Gly104, and Met103. nih.gov

Dichlorination of the phenyl ring, as seen in the 3,5-dichloro substituted analogue, leads to even greater potency (IC50 of 0.39 μM). nih.gov This enhanced activity is due to additional hydrophobic contacts between the second chlorine atom and the side chains of Pro156, Met155, and Leu218. nih.gov These findings highlight how specific substitutions can be tailored to exploit the topology of the enzyme's binding pocket, leading to improved inhibitory action. The superimposition of these analogues within the InhA active site confirms a nearly identical binding mode for the core structure, with variations in potency arising from these specific intermolecular interactions. nih.gov

Table 1: Inhibitory Activity of this compound Analogues against InhA

Table 2: Key Intermolecular Interactions of Analogues with InhA Residues

Molecular docking studies on other classes of benzamide and pyrrolidine derivatives have further illuminated the versatility of this scaffold in interacting with different biological targets. For example, docking studies of benzamide derivatives with DNA topoisomerase IIα have shown binding energies ranging from -60.14 to -114.71 kcal/mol, with interactions involving DNA bases and key amino acids like ARG487 and TYR805. researchgate.net Similarly, studies of benzimidazole-thiadiazole hybrids targeting the Candida sterol 14-α demethylase (CYP51) enzyme identified hydrogen bonds with MET508 and π–π stacking interactions with residues such as PHE233 and TYR118 as crucial for binding. acs.orgnih.gov These computational studies provide valuable insights into the potential binding patterns and affinities of these compounds, guiding the rational design of new, more potent analogues. mdpi.comresearchgate.net

Biological Activities of N Pyrrolidine 1 Carboximidoyl Benzamide Derivatives in in Vitro Models

Anticarcinogenic and Antitumor Properties

The pyrrolidine (B122466) and benzamide (B126) scaffolds are integral to many compounds exhibiting potent anticarcinogenic and antitumor activities. atlantis-press.com Derivatives of these parent structures have been shown to interfere with key processes in cancer progression, including oncogenic signaling pathways and the regulation of cell proliferation and survival.

While direct studies on N-(pyrrolidine-1-carboximidoyl)benzamide derivatives as specific inhibitors of Tankyrase and Hypoxia-Inducible Factor-1 (HIF-1) are limited, the broader families of benzamide and pyrrolidine derivatives have shown activity against various components of oncogenic pathways.

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in cellular processes such as Wnt signaling, which is often deregulated in cancer. nih.gov The inhibition of tankyrase activity is a potential therapeutic strategy for hyperproliferative diseases, including various cancers. nih.gov Quinazolinedione carboxylic acid derivatives, which share structural similarities with benzamides, have been identified as inhibitors of tankyrases. nih.gov

The HIF-1 pathway is a critical regulator of tumor adaptation to hypoxic environments. nih.govnih.gov Inhibition of this pathway is a key strategy in cancer therapy. nih.gov Novel benzimidazole analogues have been shown to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cell lines, leading to the downregulation of its target genes like VEGF and EPO. nih.gov This inhibition of HIF-1α stability was found to be mediated through the Hsp90-Akt pathway. nih.gov

Several benzamide and pyrrolidine derivatives have demonstrated the ability to modulate cellular proliferation and survival in cancer cell lines. Four benzamide analogs were found to inhibit the growth of A549 tumor cells in a dose- and time-dependent manner, suggesting their potential as therapeutic agents for non-small cell lung cancer. atlantis-press.com These compounds are believed to exert their antiproliferative effects by acting as histone deacetylase (HDAC) inhibitors. atlantis-press.com

A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which contain a carboxamide linkage, have been identified as tubulin inhibitors. nih.gov These compounds demonstrated potent antiproliferative activity in the DU-145 prostate cancer cell line, with the most active compound showing a GI50 value of 120 nM. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Benzamide Analogs against A549 Tumor Cells

CompoundConcentration (µM)Inhibition of ProliferationReference
Analog 2AVariesDose- and time-dependent atlantis-press.com
Analog 2CVariesDose- and time-dependent atlantis-press.com
Analog 2DVariesMost effective of the series atlantis-press.com
Analog 2EVariesDose- and time-dependent atlantis-press.com
Analog 2BUp to 120Ineffective atlantis-press.com

Antimicrobial Activities

Derivatives of this compound exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties. The presence of the amide group is crucial for these biological effects. nanobioletters.com

Benzamide and pyrrolidine derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov In a study of synthesized N-benzamide derivatives, several compounds displayed significant antibacterial activity. For instance, one compound showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other derivatives also exhibited good activity against these strains. nanobioletters.com The ability of these compounds to penetrate the bacterial cell wall or effectively bind to bacterial receptor sites is thought to contribute to their antibacterial action. nanobioletters.com

Table 2: Antibacterial Activity of Selected N-Benzamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
5aB. subtilis256.25 nanobioletters.com
5aE. coli313.12 nanobioletters.com
6bB. subtilis246.25 nanobioletters.com
6bE. coli-3.12 nanobioletters.com
6cB. subtilis246.25 nanobioletters.com
6cE. coli-3.12 nanobioletters.com

Carboxamide derivatives are a significant class of fungicides that often target the mitochondrial enzyme succinate dehydrogenase (SDH). nih.govnih.gov SDH plays a crucial role in the fungal respiratory chain, and its inhibition disrupts cellular energy production, leading to fungal cell death. nih.govnih.gov

Numerous N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide derivatives have been synthesized and shown to exhibit excellent fungicidal activities. nih.gov For example, one such compound demonstrated superior activity against Valsa mali and Sclerotinia sclerotiorum compared to the commercial fungicide flutolanil, with EC50 values of 3.44 and 2.63 mg/L, respectively. nih.gov Novel benzoylurea derivatives containing a pyrimidine moiety have also been reported to have good in vitro antifungal activities against various phytopathogenic fungi, with some compounds showing efficacy against Rhizoctonia solani. nih.gov

Table 3: Antifungal Activity of a Selected N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide (Compound 5n)

Fungal StrainEC50 (mg/L)Reference
Valsa mali3.44 nih.gov
Sclerotinia sclerotiorum2.63 nih.gov

Anti-inflammatory Potential

The structural motifs of pyrrolidine and benzamide are present in various compounds with demonstrated anti-inflammatory potential. nih.govnih.gov These derivatives can modulate inflammatory pathways through the inhibition of key enzymes involved in the inflammatory response.

In vitro studies of N-substituted pyrrolidine-2,5-dione derivatives have revealed their potential as multitarget anti-inflammatory agents. nih.gov Certain compounds from this series exhibited inhibitory activity in the low micromolar to submicromolar ranges against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov Notably, some of these compounds demonstrated selectivity for COX-2, with one derivative emerging as a potent COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5. nih.gov

Furthermore, a series of 2-substituted benzimidazole derivatives, which share structural features with benzamides, were assessed for their anti-inflammatory potential. nih.gov These compounds were evaluated through in vitro oxidative burst assays, demonstrating their capacity to mitigate inflammatory responses. nih.gov The anti-inflammatory effects of these derivatives are attributed to their interaction with various therapeutic targets, including COX enzymes. nih.gov

Enzyme Inhibitory and Modulatory Activities (beyond anticancer/antimicrobial contexts)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, key enzymes in the nervous system. A series of new dispiro pyrrolidine derivatives were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated a more pronounced inhibitory effect on BChE compared to AChE. One particular compound from this series emerged as a notable BChE inhibitor, exhibiting a mixed-mode of inhibition, suggesting it can bind to both the active and allosteric sites of the enzyme. researchgate.net

In another study, halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters were synthesized and assessed for their cholinesterase inhibitory potential. The benzamide derivatives demonstrated moderate inhibition of AChE, with some compounds showing activity comparable or superior to the established drug rivastigmine. researchgate.net Furthermore, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents due to their acetylcholinesterase inhibitory activity. One compound with a fluorine substitution at the ortho position was found to be particularly potent. mui.ac.irnih.govresearchgate.net

Compound ClassTarget EnzymeKey Findings
Dispiro pyrrolidine derivativesBChE > AChEDemonstrated better inhibitory activity against BChE. One compound identified as a potent mixed-mode BChE inhibitor. researchgate.net
Halogenated 2-hydroxy-N-phenylbenzamidesAChEExhibited moderate inhibition, with some derivatives being comparable or superior to rivastigmine. researchgate.net
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesAChEA derivative with an ortho-fluorine substitution showed significant inhibitory activity. mui.ac.irnih.govresearchgate.net

Poly(ADP-ribose) Polymerase Inhibition

The benzimidazole carboxamide scaffold, a key structural feature of certain this compound derivatives, is recognized for its potent inhibitory activity against Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes play a crucial role in DNA repair. The amide group of these compounds mimics nicotinamide, enabling it to bind to the active site of PARP-1.

A series of benzimidazole carboxamide derivatives incorporating a five-membered cyclic amine have been synthesized and evaluated for their PARP inhibitory activity. Several of these compounds exhibited significant potency, with IC50 values in the low nanomolar range against both PARP-1 and PARP-2, comparable to the well-known PARP inhibitor veliparib. nih.gov The introduction of a side chain at the point of attachment of the cyclic amine was found to influence the inhibitory activity. nih.gov Structural modifications on the benzimidazole skeleton and the side chain at the 2-position are key strategies in developing these inhibitors. nih.gov

Compound SeriesTarget EnzymesPotency (IC50)
Benzimidazole carboxamide derivativesPARP-1, PARP-2~4 nM for potent examples nih.gov

Aminoglycoside 6′-N-acetyltransferase Type Ib Inhibition

Derivatives based on a pyrrolidine pentamine scaffold have been identified as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib). This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.govnih.gov The identified inhibitor consists of a pyrrolidine pentamine core with specific substitutions at four positions. nih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed critical structural features for inhibitory activity. These include the necessity of aromatic functionalities at certain positions and the importance of stereochemistry at others. Specifically, S-phenyl groups, an S-hydroxymethyl group, and a 3-phenylbutyl group at defined locations on the pyrrolidine scaffold were found to be important for activity. nih.govnih.govresearchgate.net Molecular docking studies suggest that these compounds preferentially bind to the kanamycin C binding cavity of the enzyme. researchgate.net

Glucokinase Activation and Glycogen Phosphorylase Inhibition

Certain benzamide derivatives have been investigated as dual-action agents for the management of type 2 diabetes, acting as both glucokinase (GK) activators and glycogen phosphorylase (GP) inhibitors. Glucokinase plays a key role in glucose metabolism, and its activation can lower blood glucose levels. nih.govnih.gov Glycogen phosphorylase is involved in the breakdown of glycogen, and its inhibition can also contribute to glycemic control. mdpi.com

A series of benzamide derivatives were synthesized and found to simultaneously inhibit GP and activate GK. nih.gov Structure-activity relationship studies have been conducted to optimize the potency of these compounds. nih.govnih.gov For instance, certain N-substituted-3,5-disubstituted benzamide derivatives have shown effective GK activation with EC50 values in the nanomolar range. nih.gov Additionally, novel benzamide derivatives have been designed and evaluated as glycogen phosphorylase inhibitors, with some compounds showing potent inhibitory activity. nih.gov A 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was identified as a potent brain-type glycogen phosphorylase inhibitor. mdpi.com

Compound ClassTargetActivity
Benzamide derivativesGlucokinase (GK)Activators (EC50 in nM range) nih.govnih.gov
Benzamide derivativesGlycogen Phosphorylase (GP)Inhibitors (IC50 in µM range) nih.gov
5-chloro-N-phenyl-1H-indole-2-carboxamideBrain-type Glycogen PhosphorylaseInhibitor (IC50 = 90.27 nM) mdpi.com

Phosphodiesterase Inhibition

While direct studies on this compound derivatives as phosphodiesterase (PDE) inhibitors are limited, related structures have shown activity. For instance, derivatives of 9-benzyladenine have demonstrated potent and selective inhibition of PDE4. This suggests that the broader class of compounds containing cyclic amine and aromatic moieties may have potential for PDE inhibition. Further research is needed to specifically evaluate the PDE inhibitory activity of this compound derivatives.

Anticonvulsant Properties

The anticonvulsant potential of compounds structurally related to this compound has been explored in various preclinical models. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Several of these compounds were found to be active in the MES test without exhibiting neurotoxicity. consensus.app In particular, derivatives with 4-chlorophenyl and 4-nitrophenyl substituents showed significant protection against MES-induced seizures.

Furthermore, derivatives of 3-(substituted-phenyl)-pyrrolidine-2,5-dione have been synthesized and tested in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.govmdpi.comnih.gov Many of these compounds demonstrated broad-spectrum anticonvulsant activity. nih.gov For instance, a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative showed a more favorable median effective dose (ED50) and protective index in the MES and 6 Hz tests compared to the reference drug valproic acid. mdpi.com The mechanism of action for some of these active compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov

Compound SeriesAnticonvulsant Test ModelKey Findings
N-(substituted phenyl) pyrrolidine-2-carboxamidesMaximal Electroshock (MES)Active without neurotoxicity; 4-chloro and 4-nitro derivatives were most potent.
3-(substituted-phenyl)-pyrrolidine-2,5-dionesMES, scPTZ, 6 HzBroad-spectrum activity; some derivatives more potent than valproic acid. mdpi.comnih.gov

An extensive search of scientific literature and databases has been conducted to gather information on the Peroxisome Proliferator-Activated Receptor (PPAR) agonism of this compound and its derivatives for the purpose of generating a detailed article.

Therefore, the requested article on the "" focusing on "Peroxisome Proliferator-Activated Receptor (PPAR) Agonism" cannot be generated at this time due to the absence of available scientific data on this specific chemical compound and its derivatives in relation to PPAR activity.

Applications in Chemical Biology and Advanced Research Techniques

Development as Chemical Probes for Investigating Biological Systems

The development of small molecules into chemical probes is a cornerstone of chemical biology, allowing for the interrogation of biological processes with high precision. A chemical probe is designed to engage a specific target, such as a protein, and produce a measurable signal to report on the target's activity, location, or abundance. This often involves modifying the core structure of a bioactive molecule to incorporate a reporter group without compromising its affinity for the target.

A pertinent example is the development of a radiolabeled N-benzyl pyrrolidinyl benzamide (B126) derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), as a potential probe for mapping dopamine D2 receptors. nih.gov In this work, the benzamide structure was modified by iodination at the 5-position of the benzoyl moiety, allowing for the introduction of a radioactive isotope, Iodine-125. nih.gov This modification created a high-affinity radioligand that could be used for in vitro binding studies and in vivo biodistribution analysis in animal models. nih.gov The probe exhibited high and specific uptake in the striatum, a brain region rich in dopamine D2 receptors, demonstrating its utility for investigating this specific biological system. nih.gov This approach exemplifies how a scaffold like N-(pyrrolidine-1-carboximidoyl)benzamide could be similarly modified to create a chemical probe for its specific, yet-to-be-identified biological targets.

Chemical Labeling and Modification of Biomolecules (e.g., Proteins, RNAs)

Chemical labeling is the process of covalently attaching a tag or label to a biomolecule, which facilitates its detection, purification, or characterization. The labels can be radioisotopes, fluorescent dyes, or affinity tags like biotin. This technique is fundamental for tracking biomolecules in complex mixtures and for studying their interactions.

The aforementioned radiolabeled benzamide derivative, [125I]IYM, serves as a prime example of chemical labeling. nih.gov The introduction of the iodine radioisotope allows for sensitive detection in biodistribution studies and autoradiography, effectively "labeling" the dopamine D2 receptors it binds to within tissues. nih.gov This strategy could be conceptually applied to this compound. By incorporating a suitable functional group, the molecule could be derivatized with various labels for different applications. For instance, appending an alkyne or azide group would permit bio-orthogonal "click chemistry" reactions, enabling the attachment of fluorescent reporters for imaging or affinity tags for pull-down experiments to identify interacting proteins or other biomolecules. nih.gov Such methods are widely used for labeling not only proteins but also other biomolecules like RNAs to study their modification and interactions in living cells. biorxiv.org

Methodologies for Target Deconvolution and Mechanism of Action Studies

A significant challenge in drug discovery and chemical biology, particularly following phenotypic screens, is the identification of the specific molecular target of a bioactive compound. nih.gov This process, known as target deconvolution, is essential for understanding the compound's mechanism of action and for optimizing it into a selective chemical probe or therapeutic agent. nih.gov Several powerful, unbiased methodologies have been developed for this purpose.

Phenotypic screening involves testing libraries of compounds for their ability to induce a specific change in a cell or organism's phenotype (e.g., inhibiting cancer cell growth, preventing bacterial infection) without a preconceived notion of the molecular target. nih.govnih.gov This approach is powerful because it identifies compounds that work in the complex environment of a living system, potentially revealing novel biological pathways or previously "undruggable" targets. biorxiv.org

Once a "hit" compound is identified, a cascade of secondary assays is typically employed to confirm its activity and begin to characterize its properties. axxam.com An example of this process led to the discovery of a potent small molecule pyrrolidine (B122466) apoE agonist from a phenotypic screen designed to find enhancers of astrocytic apoE secretion. nih.gov This demonstrates how a compound containing a pyrrolidine core, analogous to this compound, could be identified as a modulator of a complex cellular process.

Table 1: Illustrative Phenotypic Screening and Hit Qualification Cascade

PhaseAssay TypePurposeExample Measurement
Primary ScreenHigh-Throughput Phenotypic AssayIdentify initial "hits" from a large compound library that produce the desired phenotype.Inhibition of cancer cell line proliferation by >50% at 10 µM.
Hit ConfirmationDose-Response AnalysisConfirm the activity of hits and determine their potency.Calculate EC50/IC50 values for confirmed hits.
Secondary/Counter ScreensOrthogonal & Selectivity AssaysRule out non-specific mechanisms (e.g., cytotoxicity) and assess selectivity across different cell types.Test for general cytotoxicity in a non-target cell line; profile against related cell lines.
Target DeconvolutionProteomics & Genetic ApproachesIdentify the specific molecular target(s) of the qualified hit compound.Perform Thermal Proteome Profiling (TPP) or Photo-Affinity Labeling (PAL).

Chemoproteomics offers a suite of powerful, unbiased methods to identify the protein targets of small molecules directly in a biological context. nih.gov

Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to heat-induced denaturation. nih.govd-nb.info In a TPP experiment, cells are treated with the compound of interest, heated to various temperatures, and the remaining soluble proteins are quantified using mass spectrometry. researchgate.netnih.gov A target protein will exhibit a shift in its melting curve to a higher temperature in the presence of its stabilizing ligand. semanticscholar.org TPP is a powerful tool as it can be performed in living cells without any modification to the compound, thus providing a snapshot of target engagement in a native environment. d-nb.info

Table 2: Representative Data from a Hypothetical Thermal Proteome Profiling Experiment

Protein IDFunctionMelting Temp (°C) - VehicleMelting Temp (°C) - Compound XThermal Shift (ΔTm)Interpretation
P00533Kinase48.256.5+8.3Strongly stabilized; likely direct target.
P62258Structural51.551.6+0.1No significant shift; not a target.
Q06830Transcription Factor45.141.8-3.3Destabilized; potential indirect effect or downstream target.
P08670Metabolic Enzyme54.958.2+3.3Stabilized; potential direct target.

Photo-Affinity Labeling (PAL): PAL is another robust technique for identifying direct binding partners of a small molecule. nih.gov This method requires synthesizing a probe version of the compound that incorporates both a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne). nih.govmdpi.com When the probe is bound to its target and irradiated with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the target protein. researchgate.net The reporter tag is then used to enrich the now-labeled protein(s) for identification by mass spectrometry. nih.gov This technique was successfully used to identify the molecular targets of hits from phenotypic screens, including for the previously mentioned pyrrolidine apoE agonist and another hit, the pyrroloquinazoline LBL1. nih.gov

Ligand-Directed Approaches in Complex Biological Environments

Ligand-directed approaches utilize the specific binding properties of a molecule to investigate its function and interactions within complex biological systems, such as living cells or whole organisms. This often involves using labeled versions of the ligand, as discussed previously. For example, the use of [125I]IYM in mice to map the distribution of dopamine D2 receptors is a classic ligand-directed approach. nih.gov The specific accumulation of the radioligand in the striatum confirmed its engagement with its target in a complex in vivo environment. nih.gov Similarly, a fluorescently labeled version of this compound could be used in cell culture to visualize its subcellular localization via microscopy, providing clues about its site of action and potential interacting partners. These approaches are invaluable for bridging the gap between in vitro biochemical data and in vivo biological function.

Future Directions and Research Perspectives for N Pyrrolidine 1 Carboximidoyl Benzamide Research

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

The principles of rational drug design and structure-activity relationship (SAR) studies will be pivotal in optimizing the therapeutic profile of N-(pyrrolidine-1-carboximidoyl)benzamide. Future research should focus on systematic structural modifications to enhance its potency and selectivity towards specific biological targets.

Key strategies for derivative design include:

Modification of the Benzamide (B126) Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the compound's electronic properties and binding interactions with target proteins.

Alterations to the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers opportunities for stereochemical modifications and the introduction of diverse functional groups. The stereochemistry of substituents on the pyrrolidine ring can be critical for biological activity. nih.govresearchgate.net

Exploring Bioisosteric Replacements: Replacing specific functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity.

These design strategies should be guided by computational modeling to predict the binding affinity and selectivity of the novel derivatives.

Interactive Table of Potential Modifications

Modification SiteType of ModificationRationale
Benzamide Phenyl RingIntroduction of halogens (F, Cl, Br)Enhance binding affinity through halogen bonding
Benzamide Phenyl RingAddition of methoxy (B1213986) or hydroxyl groupsModulate electronic properties and hydrogen bonding potential
Pyrrolidine RingIntroduction of alkyl or aryl substituentsExplore steric effects on target binding
Pyrrolidine RingVariation of stereochemistryInvestigate enantioselective interactions with targets
Carboximidoyl GroupBioisosteric replacement (e.g., with a guanidinyl group)Improve metabolic stability and binding interactions

Exploration of New Therapeutic Areas and Undiscovered Biological Targets

The broad spectrum of biological activities exhibited by benzamide and pyrrolidine derivatives suggests that this compound could have applications in various therapeutic areas. nih.govfrontiersin.org A comprehensive screening of this compound and its rationally designed derivatives against a wide array of biological targets is a crucial next step.

Potential therapeutic areas for exploration include:

Oncology: Benzamide derivatives have shown promise as anticancer agents, including as histone deacetylase (HDAC) inhibitors and smoothened antagonists. nih.govnih.govmdpi.comtandfonline.comnih.gov

Inflammation: The anti-inflammatory properties of both benzamide and pyrrolidine analogs warrant investigation into the potential of this compound for treating inflammatory disorders. nih.govnih.gov

Infectious Diseases: The pyrrolidine scaffold is present in various antiviral and antibacterial agents. nih.govfrontiersin.org

Metabolic Disorders: Certain pyrrolidine derivatives have been explored as antidiabetic agents, suggesting a potential role in managing metabolic diseases. researchgate.net

High-throughput screening and target identification studies will be instrumental in uncovering novel biological targets and expanding the therapeutic utility of this compound class.

Integration of Advanced Computational Approaches for Predictive Design

Advanced computational tools are indispensable for accelerating the drug discovery and development process for this compound. researchgate.netresearchgate.netsysrevpharm.orgnih.gov The integration of these methods will enable a more predictive and efficient approach to designing novel derivatives.

Key computational approaches to be employed include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of this compound and its analogs to various protein targets and to screen large compound libraries for potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, thereby guiding the design of more potent compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help in the early identification of candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound-target complexes, aiding in the understanding of the mechanism of action.

By leveraging these computational strategies, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Synergistic Advancement through Combined Synthetic Chemistry and Biological Studies

The successful development of this compound-based therapeutic agents will rely on a strong synergy between synthetic chemistry and biological evaluation. nih.govmdpi.comnih.govmdpi.com An iterative cycle of design, synthesis, and biological testing is essential for the optimization of lead compounds.

Furthermore, exploring the potential of this compound in combination therapies represents a promising future direction. nih.gov Synergistic drug combinations can offer several advantages, including enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. nih.govbiorxiv.orgfrontiersin.org Future studies should investigate the synergistic effects of this compound with existing therapeutic agents in relevant disease models. This integrated approach, combining innovative synthetic strategies with comprehensive biological and pharmacological evaluation, will be crucial for translating the potential of this novel compound into clinically effective treatments.

Q & A

Q. What are the recommended synthetic routes for N-(pyrrolidine-1-carboximidoyl)benzamide?

A practical method involves nucleophilic substitution followed by condensation. For example, 2-fluorobenzaldehyde can react with pyrrolidine in DMF at 150°C for 20 hours under anhydrous conditions to form intermediates, followed by coupling with benzamide derivatives using cyanothioacetamide in n-butanol under microwave irradiation . Key steps include TLC monitoring, extraction with ethyl acetate, and purification via column chromatography. Yield optimization (~93%) requires precise stoichiometric control of amines and carbonyl reagents.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • 1H NMR : Characteristic signals for pyrrolidine protons (δ 1.96–1.99 ppm, m; δ 3.30–3.33 ppm, m) and aromatic protons (δ 6.75–7.61 ppm) confirm substitution patterns .
  • Elemental analysis : Nitrogen content should align with theoretical values (e.g., 7.99% N for C11H13NO) .
  • HPLC : Purity ≥95% can be confirmed using reverse-phase C18 columns with UV detection at 254 nm.

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. For example:

  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .
  • WinGX : Refine hydrogen bonding networks (e.g., C=O···H-N interactions) with R-factors <0.05 .
  • Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps .

Q. How should researchers address contradictions in spectroscopic data versus computational predictions?

  • Case example : If experimental NMR chemical shifts deviate from DFT-calculated values, consider:
    • Solvent effects : DMSO-d6 vs. gas-phase calculations may alter proton environments .
    • Tautomerism : Assess equilibrium between imine and enamine forms via variable-temperature NMR.
    • Crystallographic validation : Compare SCXRD-derived bond lengths with computational geometries .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

  • Scaffold diversification : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or pyrrolidine moieties to modulate steric/electronic effects .
  • Biological assays : Pair synthetic modifications with in vitro testing (e.g., PARP-1 inhibition IC50 values) to identify key pharmacophores .
  • Molecular docking : Use AutoDock Vina to predict binding modes against target proteins, guided by crystallographic data from related compounds .

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